5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde
Description
5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with ethoxy (-OCH₂CH₃), hydroxy (-OH), and nitro (-NO₂) groups at positions 5, 4, and 2, respectively. Its structure combines electron-withdrawing (nitro) and electron-donating (ethoxy, hydroxy) groups, which influence its electronic properties, solubility, and reactivity. The compound’s functional groups enable participation in hydrogen bonding (via -OH and -NO₂) and electrophilic substitution reactions, making it relevant in organic synthesis and materials science.
Properties
CAS No. |
164161-21-1 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.173 |
IUPAC Name |
5-ethoxy-4-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-3-6(5-11)7(10(13)14)4-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
AIMAXLPHCZQHCU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O |
Synonyms |
Benzaldehyde, 5-ethoxy-4-hydroxy-2-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde with analogs identified in , focusing on substituent patterns, functional group interplay, and inferred properties.
Table 1: Structural and Functional Comparison
| CAS No. | Compound Name | Substituents (Positions) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| 61032-41-5 | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 4-benzyloxy, 5-methoxy, 2-nitro | Ester, nitro, ether | 1.00 |
| 31839-20-0 | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 5-hydroxy, 4-methoxy, 2-nitro | Carboxylic acid, nitro, ether | 0.95 |
| 2327-45-9 | Methyl 5-methoxy-2-nitrobenzoate | 5-methoxy, 2-nitro | Ester, nitro | 0.93 |
| 77901-52-1 | Methyl 2-methoxy-6-nitrobenzoate | 2-methoxy, 6-nitro | Ester, nitro | 0.88 |
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 2-nitro group creates strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions. In contrast, analogs like Methyl 2-methoxy-6-nitrobenzoate (CAS 77901-52-1) exhibit a nitro group at position 6, altering regioselectivity in reactions .
- The 5-ethoxy and 4-hydroxy groups in the target compound may enhance solubility in polar solvents via hydrogen bonding, whereas ester-containing analogs (e.g., CAS 61032-41-5 ) likely exhibit lower solubility due to hydrophobic ester moieties .
This behavior aligns with studies on hydrogen-bonding patterns in nitroaromatics, where such interactions influence crystal packing and thermal stability . Esters like Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) lack free -OH groups, reducing hydrogen-bonding capacity and likely resulting in less cohesive crystal lattices compared to the target compound .
Reactivity and Synthetic Applications :
- The aldehyde group in the target compound offers a reactive site for condensation reactions (e.g., Schiff base formation), unlike ester analogs, which are typically hydrolyzed or reduced in synthesis.
- 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS 31839-20-0) , with a carboxylic acid group, may undergo decarboxylation under heat, a pathway absent in the aldehyde derivative .
Computational and Experimental Analysis :
- Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula ( ), could model the electronic effects of substituents in these compounds, predicting reactivity and spectroscopic behavior.
- Crystallographic tools like SHELX () are critical for resolving hydrogen-bonding networks and molecular conformations in such nitroaromatics.
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